molecular formula C10H11N3O4 B13032059 2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate

2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B13032059
M. Wt: 237.21 g/mol
InChI Key: MMJACVOYNZDPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and an imidazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(1-methyl-1H-imidazol-4-yl)acetic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate is unique due to its combination of a pyrrolidinone ring and an imidazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(1-methylimidazol-4-yl)acetate

InChI

InChI=1S/C10H11N3O4/c1-12-5-7(11-6-12)4-10(16)17-13-8(14)2-3-9(13)15/h5-6H,2-4H2,1H3

InChI Key

MMJACVOYNZDPKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.